1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
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Overview
Description
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carbon disulfide followed by cyclization.
Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Urea formation: Finally, the isoxazole and oxadiazole-thioether intermediates are coupled with an isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: The uniqueness of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea lies in its combination of isoxazole, oxadiazole, and urea functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, commonly referred to as MIPTP, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological properties of MIPTP, including its antitumor, anti-inflammatory, and analgesic effects, supported by relevant research findings and data.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.4 g/mol
- CAS Number : 899741-17-4
Synthesis
MIPTP is synthesized through the reaction of 3-(3-chloropropyl)-1-isoxazol with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The yield of this reaction typically ranges from 60% to 65% .
Antitumor Activity
Recent studies have indicated that MIPTP exhibits significant antitumor properties. In vitro assays demonstrated that MIPTP effectively inhibits the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), as evidenced by increased caspase activity and DNA fragmentation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
MIPTP has also shown promising anti-inflammatory effects. In animal models of inflammation, such as carrageenan-induced paw edema in rats, MIPTP significantly reduced swelling compared to control groups. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Analgesic Properties
In analgesic studies using the hot plate test and formalin test in rodents, MIPTP demonstrated dose-dependent pain relief comparable to standard analgesics like ibuprofen. The compound's mechanism may involve modulation of pain pathways through inhibition of COX enzymes .
Case Study 1: Antitumor Efficacy in Vivo
In a recent study published in Journal of Medicinal Chemistry, MIPTP was administered to mice bearing xenografted tumors. The results indicated a significant reduction in tumor size after treatment with MIPTP compared to untreated controls. Histological analysis revealed decreased cell proliferation markers and increased apoptotic cells within the tumors .
Case Study 2: Safety Profile Assessment
A safety evaluation conducted on rats indicated that MIPTP has a favorable safety profile at therapeutic doses. No significant adverse effects were observed during a 28-day toxicity study, with normal behavior and physiological parameters maintained throughout the treatment period .
Current Research Trends
Ongoing research is focusing on optimizing the structure of MIPTP to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups responsible for its pharmacological effects .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-11-10-13(21-24-11)18-15(22)17-8-5-9-25-16-20-19-14(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOYKNJJZBPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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